Iriflophenone 3-C-glucoside
Overview
Description
Iriflophenone 3-C-glucoside is a benzophenone derivative known for its diverse biological activities. It is primarily isolated from various plant sources such as Aquilaria crassna, Aquilaria sinensis, Aquilaria malaccensis, Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa .
Mechanism of Action
Target of Action
Iriflophenone 3-C-glucoside (IPG) primarily targets the glucose metabolism in the body . It has been found to have a significant impact on fasting blood glucose levels and glucose uptake . This suggests that its primary targets could be the enzymes and transporters involved in glucose metabolism.
Mode of Action
IPG interacts with its targets to lower blood glucose levels and enhance glucose uptake . It has been found to lower blood glucose levels by 46.4%, which is comparable to the effect of insulin . It also enhances glucose uptake by 153%, suggesting that it increases the efficiency of glucose transportation .
Pharmacokinetics
Its significant impact on fasting blood glucose levels and glucose uptake suggests that it has good bioavailability .
Result of Action
The primary result of IPG’s action is the lowering of fasting blood glucose levels and the enhancement of glucose uptake . This suggests that it could have potential applications in the management of diabetes.
Action Environment
The action of IPG can be influenced by various environmental factors. For instance, the extraction parameters of IPG can affect its yield and, consequently, its efficacy . Furthermore, the action of IPG can also be influenced by the physiological environment, such as the presence of other metabolites and the pH of the body fluids .
Biochemical Analysis
Biochemical Properties
Iriflophenone 3-C-glucoside has been found to interact with various biomolecules, particularly in the context of glucose metabolism . It has been shown to enhance glucose uptake by rat adipocytes, suggesting that it interacts with proteins involved in glucose transport .
Cellular Effects
In terms of cellular effects, this compound has been shown to lower fasting blood glucose levels in mice . This suggests that it influences cell function, potentially impacting cell signaling pathways and cellular metabolism related to glucose regulation .
Molecular Mechanism
Its ability to lower blood glucose levels and enhance glucose uptake suggests that it may interact with biomolecules involved in glucose metabolism
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have not been extensively studied. Its effects on lowering blood glucose levels and enhancing glucose uptake were observed in studies using mice and rat adipocytes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to lower blood glucose levels in a dose-dependent manner
Metabolic Pathways
Its effects on glucose metabolism suggest that it may interact with enzymes or cofactors involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iriflophenone 3-C-glucoside can be isolated from plant sources using column chromatography techniques. For instance, the aqueous fraction of Dryopteris ramosa is subjected to LH20 Sephadex, followed by MPLC silica gel 60, and purified by preparative TLC . Spectroscopic techniques such as UV-Vis, MS, and 1&2D NMR are used for structural elucidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction and purification processes from plant sources can be scaled up for industrial applications. The use of advanced chromatographic techniques and spectroscopic methods ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Iriflophenone 3-C-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been demonstrated to have antioxidant activity, scavenging ABTS and peroxyl radicals .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents for antioxidant activity assays. The compound does not show radical scavenging ability against DPPH but effectively scavenges ABTS and peroxyl radicals .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, its antioxidant activity results in the formation of less reactive radical species .
Scientific Research Applications
Iriflophenone 3-C-glucoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Iriflophenone 3-C-glucoside is unique due to its diverse biological activities. Similar compounds include:
Mangiferin: Another benzophenone derivative with antioxidant and antidiabetic properties.
Quercetin: A flavonoid with strong antioxidant activity.
Kaempferol: A flavonoid known for its anti-inflammatory and antioxidant properties.
This compound stands out due to its combined antibacterial, antidiabetic, and antioxidant activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904231 | |
Record name | Iriflophenone-3-C-beta-flucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104669-02-5 | |
Record name | Iriflophenone-3-C-beta-flucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iriflophenone-3-C-beta-flucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there analytical methods available to quantify Iriflophenone 3-C-glucoside in Cyclopia genistoides?
A: Yes, researchers successfully isolated and quantified this compound from Cyclopia genistoides using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD). [] This technique allows for the separation and quantification of individual compounds within a complex mixture, enabling researchers to accurately determine the concentration of this compound in plant extracts.
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